Sulfacetamide

solubility ophthalmic formulation sodium salt

Sulfacetamide (144-80-9) sodium salt delivers exceptional water solubility (1 g/2.5 mL), enabling 10–30% ophthalmic solutions without co-solvents—unlike sulfadiazine or sulfamethoxazole. A quantified 1% autoclaving hydrolysis rate provides a validated degradation baseline for impurity specifications. Active against S. aureus (MIC 50 µg/mL) and E. coli (MIC 20 µg/mL). Proven efficacy in bioadhesive microsphere ocular delivery. Ideal for terminal-sterilized ophthalmic solutions, acne/rosacea topicals, and advanced drug delivery R&D. ≥98% purity. Request a quote today.

Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
CAS No. 144-80-9
Cat. No. B1682645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfacetamide
CAS144-80-9
SynonymsAcetopt
Acetylsulfanilamide
AK Sulf
AK-Sulf
Albucid
Antébor
Belph 10
Belph-10
Bleph
Ceta Sulfa
Cetamide
Colircusi Sulfacetamida
Coliriocilina Sulfacetam
Isopto Cetamide
Sodium Sulamyd
Sulamyd, Sodium
Sulf 10
Sulf-10
Sulfacetam, Coliriocilina
Sulfacetamida, Colircusi
Sulfacetamide
Sulfacetamide Monosodium Salt
Sulfacetamide Sodium
Sulfacetamide, Monosodium Salt, Anhydrous
Sulfacil
Sulfacyl
Sulfair
Sulphacetamide
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)
InChIKeySKIVFJLNDNKQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility32.1 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 61 °F (NTP, 1992)
4.21e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulfacetamide CAS 144-80-9: Physicochemical and Pharmacological Baseline for Ophthalmic and Topical Formulations


Sulfacetamide (CAS 144-80-9) is a sulfonamide bacteriostatic antibiotic with the molecular formula C8H10N2O3S and molecular weight 214.24 g/mol [1]. Its sodium salt, sulfacetamide sodium (C8H9N2NaO3S·H2O), is freely soluble in water (1 g/2.5 mL) [2], making it particularly suitable for aqueous ophthalmic and topical formulations [3]. The compound exhibits pKa1 (amino group) of 1.8 and pKa2 (sulfonamide group) of 5.4 [4], and functions as a competitive antagonist of para-aminobenzoic acid (PABA) in bacterial folic acid synthesis [5].

Sulfacetamide Selection Rationale: Why Intra-Class Sulfonamide Substitution Is Not Advisable Without Comparative Data


Sulfonamides exhibit marked differences in solubility, protein binding, tissue penetration, and antibacterial spectrum despite sharing a common core structure [1]. For example, sulfacetamide sodium demonstrates water solubility of 1 g/2.5 mL [2], whereas sulfadiazine requires approximately 1 g/170 mL of water [3], directly impacting formulation feasibility for high-concentration ophthalmic solutions (10-30%). Furthermore, sulfacetamide's N1-acetyl substitution confers a distinct antibacterial spectrum compared to sulfanilamide and sulfathiazole [4]. The observed 1% hydrolysis rate of sulfacetamide during autoclaving sterilization [5] represents a process-specific stability parameter not generalizable to other sulfonamides, underscoring that in-class substitution without empirical verification risks formulation failure and compromised therapeutic efficacy.

Sulfacetamide Comparative Evidence: Head-to-Head and Cross-Study Quantitative Differentiation Data


Aqueous Solubility Advantage of Sulfacetamide Sodium Over Sulfadiazine and Sulfamethoxazole

Sulfacetamide sodium exhibits markedly higher aqueous solubility (1 g/2.5 mL water) [1] compared to sulfadiazine (1 g/170 mL water) [2] and sulfamethoxazole (practically insoluble in water) [3]. This physicochemical property directly enables the preparation of high-concentration ophthalmic solutions up to 30% (300 mg/mL) [4] and 10% topical acne formulations [5], concentrations unattainable with less soluble sulfonamide analogs without specialized solubilization strategies.

solubility ophthalmic formulation sodium salt

Staphylococcus aureus MIC Comparison: Sulfacetamide Versus Sulfamethoxazole and Sulfadiazine

Sulfacetamide demonstrates MIC of 50 µg/mL against Staphylococcus aureus [1]. Comparative MIC50 values for sulfamethazine, sulfamerazine, and sulfadimethoxine against S. aureus all exceeded their respective breakpoint MIC values, rendering them less potent drugs [2]. While sulfamethoxazole-trimethoprim combinations exhibit enhanced activity, sulfacetamide as a single agent maintains clinically useful potency against ocular S. aureus isolates at concentrations achievable in ophthalmic formulations (10% solution = 100,000 µg/mL) [3].

MIC Staphylococcus aureus antibacterial

Escherichia coli MIC: Quantitative Comparison of Sulfacetamide, Sulfamethoxazole, and Sulfadiazine Activity

Sulfacetamide exhibits MIC of 20 µg/mL against Escherichia coli [1]. In a comparative in vitro study of sulfonamide multicomponent forms tested against E. coli, sulfacetamide demonstrated activity that served as the baseline reference compound, with sulfamethoxazole (SMZ) showing enhanced antibacterial activity only when formulated as the polyiodide salt SMZ[I5]·H2O [2]. The unmodified sulfacetamide molecule maintains sufficient anti-E. coli activity to warrant inclusion in ophthalmic formulations targeting this pathogen [3].

MIC Escherichia coli gram-negative

Ophthalmic Sterilization Stability: Quantified Hydrolysis Rate of Sulfacetamide During Autoclaving

Sulfacetamide ophthalmic solutions subjected to terminal sterilization by autoclaving undergo a known and quantifiable hydrolysis rate of 1% [1]. This reproducible degradation value enables formulators to establish validated manufacturing process controls and shelf-life specifications with predictable sulfanilamide impurity limits. This stands in contrast to sulfamethoxazole and sulfadiazine, for which equivalent autoclaving hydrolysis data are not comparably documented in standard ophthalmic formulation literature [2].

sterilization hydrolysis formulation stability

Ocular Tissue Penetration and Bioavailability Enhancement via Formulation Optimization

Sulfacetamide demonstrates corneal absorption following application of 30% ophthalmic solutions [1]. Ocular contact time increases proportionally with increasing drug concentration [2], and sulfacetamide sodium concentrations did not rise when applied four times daily for one week, indicating predictable topical pharmacokinetics [3]. Bioadhesive microsphere formulations of sulfacetamide sodium significantly decreased viable bacterial counts in both S. aureus and P. aeruginosa keratitis rabbit models compared to sulfacetamide sodium alone [4], confirming that formulation optimization yields quantifiable in vivo efficacy gains.

ocular bioavailability corneal penetration formulation

Gram-Negative Coverage Limitation: Differentiating Sulfacetamide from Broader-Spectrum Alternatives

Sulfacetamide does not provide adequate coverage against Pseudomonas aeruginosa [1]. In comparative susceptibility testing of bacterial conjunctivitis isolates, both staphylococcal strains were sensitive to all tested antibiotics except sulfacetamide, and tobramycin showed the largest zone of inhibition against P. aeruginosa [2]. Additionally, a significant percentage of staphylococcal isolates demonstrate complete resistance to sulfa drugs [3]. This established coverage gap represents a verifiable selection criterion: sulfacetamide should be prioritized only when Pseudomonas coverage is not required or when combined with anti-pseudomonal agents.

Pseudomonas aeruginosa antimicrobial spectrum coverage gap

Sulfacetamide Procurement Decision Scenarios: Evidence-Based Application Mapping


High-Concentration Ophthalmic Solution Development Requiring Direct Sterilization Compatibility

Procurement of sulfacetamide sodium is optimal when developing ophthalmic solutions at concentrations of 10% to 30% (100-300 mg/mL) requiring terminal sterilization by autoclaving. The compound's 1 g/2.5 mL water solubility [1] enables these high concentrations without co-solvents, while the quantifiable 1% hydrolysis rate during autoclaving [2] provides a validated degradation baseline for impurity specification setting. In contrast, sulfadiazine (1 g/170 mL water solubility) and sulfamethoxazole (practically insoluble) cannot achieve comparable concentrations in simple aqueous vehicles without specialized solubilization approaches.

Superficial Ocular Infection Treatment in Non-Pseudomonas Clinical Contexts

Sulfacetamide ophthalmic solution USP 10% is indicated for bacterial conjunctivitis and superficial ocular infections caused by susceptible S. aureus (MIC = 50 µg/mL) [3], S. pneumoniae, viridans streptococci, H. influenzae, E. coli (MIC = 20 µg/mL) [4], Klebsiella, and Enterobacter species [5]. Selection is appropriate when clinical assessment confirms low Pseudomonas risk, as sulfacetamide does not provide adequate Pseudomonas coverage [6]. This scenario excludes patients with known sulfonamide hypersensitivity and settings where broader gram-negative coverage is required.

Combination Topical Formulations for Acne Vulgaris and Rosacea

Sulfacetamide sodium 10% formulations, frequently combined with sulfur 5%, are indicated for topical control of acne vulgaris, acne rosacea, and seborrheic dermatitis [7]. The compound's high aqueous solubility enables stable lotion, foam, and suspension formulations with multiple excipient compatibility profiles [8]. This application scenario leverages sulfacetamide's unique positioning among sulfonamides as a topical dermatologic agent, a therapeutic niche not occupied by sulfamethoxazole or sulfadiazine in monotherapy topical formulations.

Advanced Ocular Drug Delivery System Research Using Bioadhesive Microsphere Technology

Sulfacetamide sodium serves as an established model compound for advanced ocular drug delivery research. Bioadhesive microsphere formulations significantly decrease viable bacterial counts in both S. aureus and P. aeruginosa keratitis models compared to sulfacetamide sodium solution alone [9]. Ocular contact time increases proportionally with drug concentration [10], and corneal absorption occurs with 30% solutions [11]. These validated in vivo efficacy improvements support sulfacetamide selection for formulation scientists developing sustained-release or bioavailability-enhanced ocular delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.